2-(3,5-dimethylisoxazol-4-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide

Description

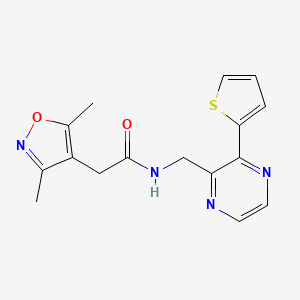

The compound 2-(3,5-dimethylisoxazol-4-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is a heterocyclic acetamide derivative featuring a 3,5-dimethylisoxazole core linked to a pyrazine-thiophene moiety via an acetamide bridge. This structure combines pharmacophoric elements known for diverse biological activities, including kinase inhibition and ion channel modulation.

Properties

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-10-12(11(2)22-20-10)8-15(21)19-9-13-16(18-6-5-17-13)14-4-3-7-23-14/h3-7H,8-9H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCGLJNIKIIQRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NCC2=NC=CN=C2C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylisoxazol-4-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the introduction of the thiophene and pyrazine rings through a series of coupling reactions. Common reagents used in these reactions include organometallic catalysts, such as palladium or copper, and various solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylisoxazol-4-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents like chloroform or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3,5-dimethylisoxazol-4-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylisoxazol-4-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

IPPQ: A Quinazoline-Based Analog

Structure: IPPQ (2-(3,5-dimethylisoxazol-4-yl)-N-((4-((3-phenylpropyl)amino)quinazolin-2-yl)methyl)acetamide) shares the 3,5-dimethylisoxazole-acetamide backbone but substitutes the pyrazine-thiophene group with a quinazoline-phenylpropylamine moiety. Activity: IPPQ was identified as a lead compound targeting the CaVβ/CaVα interaction, demonstrating nanomolar affinity in computational screenings. The quinazoline group likely enhances π-π stacking with hydrophobic residues in the target interface .

Thiazolylmethylcarbamate Analogs

Structure : Compounds in (e.g., thiazol-5-ylmethyl carbamates) feature thiazole cores instead of isoxazole or pyrazine groups. These analogs often include hydroperoxide or benzyl substituents.

Activity : Such compounds are typically designed for protease inhibition or oxidative stress modulation. The thiazole ring’s electron-deficient nature contrasts with the isoxazole’s electron-rich system, which may influence target engagement .

Pyrazolo-Benzothiazin Acetamide Derivatives

Structure : The compound 2-(3,4-dimethyl-5,5-dioxo-pyrazolo-benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide (–7) replaces the isoxazole with a fused pyrazolo-benzothiazin ring.

Activity : This class exhibits anti-inflammatory and anticonvulsant properties. The fluorobenzyl group enhances lipophilicity and blood-brain barrier penetration, a feature absent in the target compound .

Data Tables: Structural and Functional Comparison

Research Findings and Implications

- Structural Determinants : The isoxazole ring in the target compound and IPPQ provides a rigid scaffold for target binding, while the pyrazine-thiophene group may introduce steric hindrance compared to IPPQ’s linear quinazoline chain.

- Electron Effects : The thiophene’s electron-rich aromatic system could enhance interactions with polar residues, whereas IPPQ’s phenylpropylamine may favor hydrophobic pockets .

- Synthetic Challenges : Crystallographic data for analogs (e.g., –7) were refined using SHELXL and WinGX, suggesting similar methodologies could resolve the target compound’s conformation .

Biological Activity

The compound 2-(3,5-dimethylisoxazol-4-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is a complex organic molecule that integrates isoxazole and thiophene moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.

Structural Features

The structural formula of the compound can be represented as follows:

This structure includes:

- Isoxazole ring : Contributes to the compound's ability to inhibit certain enzymes.

- Thiophene moiety : Enhances hydrophobic interactions with biological targets.

- Acetamide group : May influence solubility and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The mechanisms include:

- Enzyme Inhibition :

-

Antimicrobial Activity :

- Similar compounds have demonstrated significant antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria .

- The combination of isoxazole and thiophene functionalities may enhance the overall antimicrobial spectrum compared to single-functional group compounds.

Biological Activity Data

A summary of biological activities reported for similar compounds is presented in the following table:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Amino-isoxazole | Isoxazole ring; amino group | Antimicrobial |

| 4-Thiophenecarboxylic acid | Thiophene ring; carboxylic acid | Anti-inflammatory |

| 5-Methyltriazole | Triazole ring; methyl substitution | Antifungal |

Case Studies

-

Antimicrobial Study :

A study evaluated the antimicrobial activity of derivatives with isoxazole rings against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited notable inhibitory effects, suggesting potential therapeutic applications in treating bacterial infections. -

Anticancer Activity :

Research has indicated that compounds with similar structural features may also exhibit anticancer properties. For instance, a series of thiazolidinone derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, showing promising results that warrant further exploration .

Synthesis

The synthesis of this compound typically involves multi-step reactions:

- Formation of the Isoxazole Ring : This can be achieved through a cycloaddition reaction involving hydroxylamine and appropriate carbonyl compounds.

- Attachment of the Thiophene Moiety : This step often involves coupling reactions using thiophene derivatives with activated halides or other electrophiles.

- Final Acetamide Formation : The acetamide group can be introduced via acylation reactions using acetic anhydride or acetyl chloride under basic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.